molecular formula C14H16N2S B7563374 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine

Cat. No. B7563374
M. Wt: 244.36 g/mol
InChI Key: FMRIBBYDVHSCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine, also known as DHBE, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. DHBE is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The α7 nAChR is involved in various physiological and pathological processes, such as synaptic plasticity, learning and memory, inflammation, and apoptosis. This compound binds to the α7 nAChR and inhibits its activity, which leads to a decrease in calcium influx and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine has several advantages for lab experiments. It is a selective antagonist of the α7 nAChR, which allows for the specific targeting of this receptor. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine. One direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to further elucidate its mechanism of action and its effects on neuronal signaling pathways. Additionally, future research could focus on developing more potent and selective α7 nAChR antagonists based on this compound.

Synthesis Methods

The synthesis of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine involves several steps, including the reaction of 2-aminobenzothiazole with paraformaldehyde to obtain 4,5-dihydrobenzo[e][1,3]benzothiazole-2-carboxaldehyde, followed by the reduction of the aldehyde group to the corresponding alcohol using sodium borohydride. The final step involves the reaction of the alcohol with ethyl bromoacetate to obtain this compound.

Scientific Research Applications

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects against various neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-15-9-13-16-14-11-6-4-3-5-10(11)7-8-12(14)17-13/h3-6,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRIBBYDVHSCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(S1)CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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